(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

CAS No.: 182344-15-6

Cat. No.: VC7875365

Molecular Formula: C14H23BO3

Molecular Weight: 250.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182344-15-6 |

|---|---|

| Molecular Formula | C14H23BO3 |

| Molecular Weight | 250.14 g/mol |

| IUPAC Name | (3,5-ditert-butyl-4-hydroxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 |

| Standard InChI Key | WFMIGOJEPFFIHE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Nomenclature

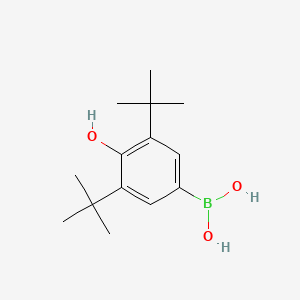

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS No. 182344-15-6) has the molecular formula C₁₄H₂₃BO₃ and a molecular weight of 250.14 g/mol . Its IUPAC name is (3,5-di-tert-butyl-4-hydroxyphenyl)boronic acid, reflecting the substitution pattern on the aromatic ring. The tert-butyl groups at the 3- and 5-positions provide steric bulk, while the boronic acid (-B(OH)₂) and hydroxyl (-OH) groups at the 4-position enable hydrogen bonding and participation in covalent interactions .

Structural Characterization

The compound’s structure has been confirmed through spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Key spectral features include:

-

IR: A broad O-H stretch (~3200 cm⁻¹) from the phenolic hydroxyl and boronic acid groups.

-

¹H NMR: Signals for tert-butyl protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl protons (δ 5.0–5.5 ppm) .

-

¹¹B NMR: A peak near δ 30 ppm, characteristic of boronic acids .

Synthesis Methods

Lithiation-Borylation Approach

A common synthesis involves the lithiation of 4-bromo-2,6-di-tert-butylphenol followed by borylation. In a representative procedure :

-

Lithiation: 4-Bromo-2,6-di-tert-butylphenol is treated with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C.

-

Borylation: Triisopropyl borate is added to the lithiated intermediate, yielding the boronic acid after hydrolysis.

-

Purification: Recrystallization from ethyl acetate/hexane provides the pure product in 23% yield .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | -78°C to room temperature |

| Solvent | THF |

| Catalyst | None |

| Workup | NH₄Cl quench, extraction |

Alternative Routes

While less common, direct functionalization of pre-formed phenolic frameworks via Miyaura borylation has been explored but remains underdeveloped due to steric challenges posed by the tert-butyl groups .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.14 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in THF, DMSO | |

| LogP | ~1.97 (estimated) | |

| Stability | Air- and moisture-sensitive |

The compound’s boronic acid group confers reactivity toward diols and other nucleophiles, enabling applications in Suzuki-Miyaura cross-couplings . The phenolic hydroxyl group enhances solubility in polar aprotic solvents and participates in hydrogen-bonding networks .

Applications and Uses

Organic Synthesis

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid serves as a building block in Suzuki-Miyaura couplings, facilitating the synthesis of biaryl structures. Its steric bulk can improve regioselectivity in catalytic cycles . For example, it has been used to prepare antioxidants and polymer stabilizers .

Antioxidant Research

The tert-butyl and hydroxyl groups mimic structural motifs in synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT). Derivatives of this compound exhibit radical-scavenging activity, though direct evidence for its antioxidant efficacy remains limited .

Biological and Environmental Impact

Metabolic Pathways

Rat metabolism studies of structurally related SPAs, such as AO1010 and AO1024, identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) as a primary urinary metabolite . This suggests that (3,5-di-tert-butyl-4-hydroxyphenyl)boronic acid could undergo similar biotransformation, releasing fenozan acid as a biomarker of exposure .

Human Exposure

Fenozan acid was detected in 88% of human urine samples (geometric mean: 0.69 ng/mL), indicating widespread exposure to related SPAs . Environmental persistence and bioaccumulation potential warrant further study.

Analytical Characterization

Spectroscopic Techniques

-

¹³C NMR: Peaks for tert-butyl carbons (δ 29–31 ppm), aromatic carbons (δ 110–150 ppm), and boronic acid carbons (δ 80–85 ppm) .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly employed for purity assessment .

Recent Advances and Research Directions

Catalytic Applications

Recent efforts focus on integrating this boronic acid into metal-organic frameworks (MOFs) for heterogeneous catalysis, leveraging its stability and tunable acidity .

Biomedical Probes

The compound’s ability to form stable complexes with diols has spurred interest in developing glucose sensors and targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume